molecular formula C11H12O3 B170320 6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 176431-77-9

6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B170320
CAS No.: 176431-77-9
M. Wt: 192.21 g/mol
InChI Key: YZTKUWPOHQJLDT-UHFFFAOYSA-N
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Description

6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one: is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities. This compound is often used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

Chemistry: 6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological activities. It has been investigated for its antioxidant, anti-inflammatory, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of dyes, fragrances, and other specialty chemicals. Its unique chemical structure makes it valuable in the formulation of various products .

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-ethoxy-2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzopyran ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure consistent quality and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.

    Substitution: It can participate in substitution reactions, particularly at the ethoxy group or the benzopyran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Comparison with Similar Compounds

  • 6-methyl-3,4-dihydro-2H-1-benzopyran-4-one
  • 6-fluoro-3,4-dihydro-2H-1-benzopyran-4-one
  • 6-chloro-3,4-dihydro-2H-1-benzopyran-4-one

Comparison: 6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its methyl, fluoro, and chloro analogs, the ethoxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .

Properties

IUPAC Name

6-ethoxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-13-8-3-4-11-9(7-8)10(12)5-6-14-11/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTKUWPOHQJLDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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